![molecular formula C8H10BrN3O B1524988 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1311314-47-2](/img/structure/B1524988.png)
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Overview
Description
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
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Biological Activity
- Molecular Formula : CHBrNO
- Molecular Weight : 244.09 g/mol
- CAS Number : 1315367-41-9
The presence of the bromine atom and the pyrazole ring enhances its potential as a pharmacologically active agent. The compound's synthesis typically involves reactions that can yield various derivatives, which may exhibit distinct biological activities.
Potential Biological Activities
While direct studies on 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one are scarce, insights can be drawn from related compounds and the general biological activities associated with pyrazole derivatives:
- Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain pyrazoles exhibit significant cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin . The structural features of this compound may similarly contribute to anticancer efficacy.
- Antimicrobial Properties : Compounds containing pyrazole rings are often studied for their antimicrobial activities. The brominated variants tend to show enhanced activity against various bacterial strains . Given the structure of this compound, it could potentially display similar antimicrobial effects.
- Inhibitory Activities : Research on other pyrazole derivatives indicates potential inhibitory effects on enzymes such as xanthine oxidase, which is relevant in conditions like gout . Exploring the enzyme inhibition capabilities of this compound could reveal valuable therapeutic applications.
Molecular Docking Studies
Molecular docking studies are critical for predicting how compounds like this compound interact with biological targets. These studies can elucidate binding affinities and interaction dynamics with proteins implicated in disease pathways, providing insights into its pharmacokinetic properties and therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:
Compound Name | Structure | Unique Features |
---|---|---|
3-bromo-1-methylpyrazole | Structure | Lacks the pyrrolidinone ring; primarily studied for antimicrobial properties. |
4-bromo-N-(pyrazolyl)carboxamide | Structure | Contains a carboxamide group; shows varied biological activity compared to the pyrrolidinone structure. |
5-(bromomethyl)-pyrazole | Structure | Features a different substitution pattern; primarily used in synthetic applications rather than direct biological activity. |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research shows that the bromine substituent may enhance the compound's ability to penetrate cell membranes and interact with DNA, leading to apoptosis in cancer cells.
Biological Research
The compound has been utilized as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways.
Applications:
- Enzyme Inhibition : Studies have demonstrated that 3-bromo derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Small Molecule Scaffold
As a small molecule scaffold, this compound serves as a versatile building block for synthesizing more complex molecules.
Research Insights:
- Drug Discovery : Its scaffold can be modified to create libraries of compounds that may exhibit enhanced pharmacological properties. This has implications in high-throughput screening for new drug candidates.
Comparative Analysis of Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Application |
---|---|---|
3-Bromo-1-methylpyrazole | Pyrazole derivative | Antimicrobial agents |
4-Bromo-1-methylpyrrolidine | Pyrrolidine derivative | Neuroprotective effects |
3-Bromopyrazole | Pyrazole derivative | Anti-inflammatory properties |
Properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVINFSKEVPFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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